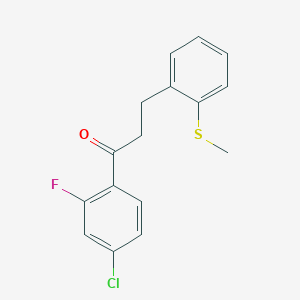

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone

Description

Molecular Architecture and Conformational Analysis

The molecular architecture of 4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone exhibits characteristic features of substituted propiophenone derivatives, with the compound adopting specific conformational preferences that reflect the electronic and steric influences of its substituents. The propiophenone core structure consists of a three-carbon aliphatic chain linking two aromatic rings, with the ketone functionality positioned at the terminal carbon adjacent to the chloro-fluoro-substituted phenyl ring. The 2'-thiomethylphenyl substituent introduces additional conformational complexity through the methylsulfanyl group, which can participate in various intramolecular and intermolecular interactions.

Conformational analysis reveals that the compound likely adopts an s-trans configuration around the carbonyl-aromatic bond, consistent with observations made for related 2'-fluoro-substituted acetophenone derivatives. Research on similar fluorinated aromatic ketones demonstrates that the presence of the 2'-fluoro substituent creates significant electronic repulsion with the carbonyl oxygen when positioned in a syn-periplanar arrangement, thereby favoring the s-trans conformation where the carbon-fluorine dipole is oriented away from the carbonyl group. This conformational preference minimizes electrostatic repulsion between the highly electronegative fluorine atom and the partially negative oxygen of the carbonyl group.

The thiomethyl group attached to the 2-position of the phenyl ring introduces additional structural considerations. The carbon-sulfur bond length in such systems typically measures approximately 1.68 Angstroms, falling between single and double bond character due to partial π-orbital overlap. The methylsulfanyl substituent can rotate around the aromatic carbon-sulfur bond, creating multiple possible conformations that may be stabilized through various weak interactions including carbon-hydrogen to π-electron system contacts and sulfur to aromatic π-system interactions.

Density functional theory calculations on related propiophenone derivatives indicate that the most stable conformations minimize steric hindrance while maximizing favorable electronic interactions. The combination of the 4'-chloro and 2'-fluoro substituents on the aromatic ring creates an asymmetric electronic environment that influences the overall molecular geometry. The chlorine atom, being larger than fluorine, introduces greater steric bulk, while the fluorine atom contributes more significantly to the overall molecular dipole moment due to its higher electronegativity.

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFOS/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-8-7-12(17)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHXKUONVFDFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644342 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-40-0 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

This is the primary method for synthesizing substituted propiophenones, including 4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acyl Chloride Preparation | Starting from 4-chloro-2-fluorobenzoic acid or derivative, convert to corresponding acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 | Ensures reactive acylating agent for Friedel-Crafts |

| 2 | Friedel-Crafts Acylation | React acyl chloride with 2-thiomethylbenzene (or 2-methylthiophenyl derivative) in presence of Lewis acid catalyst such as aluminum chloride (AlCl3) | Conduct under anhydrous conditions, low temperature (0–5°C) to control reaction exotherm and selectivity |

| 3 | Work-up and Purification | Quench reaction with ice-water or dilute acid, extract organic layer, purify by recrystallization or chromatography | Removal of catalyst and by-products critical for purity |

This method is supported by analogous syntheses of propiophenone derivatives with similar substituents, where Friedel-Crafts acylation is the key step.

Thiomethyl Group Introduction

The thiomethyl (-SCH3) substituent on the phenyl ring can be introduced by:

- Starting from 2-methylthiophenyl derivatives as the aromatic substrate in the Friedel-Crafts acylation.

- Alternatively, post-acylation functionalization by methylthiolation of a 2-hydroxy or 2-halophenyl group via nucleophilic substitution or thiolation reactions.

The choice depends on availability of starting materials and desired synthetic efficiency.

Alternative Synthetic Routes

Reduction of Chalcone Precursors: Some propiophenones are synthesized via reduction of α,β-unsaturated ketones (chalcones). For example, 4'-chloro-3-(4-fluorophenyl)propiophenone has been synthesized by reducing the corresponding chalcone with zinc and ammonium chloride in ethanol/water at room temperature. This approach could be adapted for the target compound if the corresponding chalcone is accessible.

Catalytic Methods: Recent patents describe the use of iron powder as a catalyst for synthesizing p-chloropropiophenone derivatives from p-chlorobenzoic acid and propionic acid, offering high yield and purity with simplified purification. While this method is for simpler chloropropiophenones, it suggests potential for catalytic approaches in related compounds.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Catalyst | Aluminum chloride (AlCl3), 1.0–1.2 equiv | Essential for acylation; excess can cause side reactions |

| Solvent | Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2) | Non-protic solvents prevent hydrolysis of acyl chloride |

| Temperature | 0–5°C during addition, then room temperature for reaction completion | Controls exothermicity and selectivity |

| Reaction Time | 1–3 hours | Longer times may increase yield but risk side reactions |

| Molar Ratios | Acyl chloride:aromatic substrate ~1:1.1–1.2 | Slight excess of aromatic substrate favors monoacylation |

Purification and Characterization

- Purification: Typically involves aqueous quenching, organic extraction, drying, and recrystallization or column chromatography.

- Characterization: Confirmed by NMR (¹H, ¹³C), mass spectrometry, and HPLC purity analysis. The presence of chloro, fluoro, and thiomethyl substituents is verified by characteristic chemical shifts and mass fragments.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield & Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chloro-2-fluorobenzoyl chloride + 2-thiomethylbenzene | AlCl3, CH2Cl2 | 0–5°C, 1–3 h | High yield, widely used |

| Chalcone Reduction | α,β-unsaturated ketone (chalcone) precursor | Zn, NH4Cl, EtOH/H2O | Room temp, 0.75 h | Alternative route, moderate yield |

| Catalytic Synthesis (Patent) | p-chlorobenzoic acid + propionic acid | Fe powder catalyst | Mild, short reaction time | High yield (>86%), industrial potential |

Research Findings and Considerations

- The Friedel-Crafts acylation remains the most reliable and scalable method for synthesizing substituted propiophenones with multiple halogen and sulfur substituents.

- Control of reaction parameters is critical to avoid polyacylation or decomposition.

- The thiomethyl group is best introduced via starting materials bearing this substituent to avoid additional synthetic steps.

- Catalytic methods using iron powder show promise for industrial scale-up with environmental and cost benefits.

- Reduction of chalcone intermediates offers an alternative but requires access to the corresponding α,β-unsaturated ketones.

This comprehensive analysis integrates data from chemical databases, patent literature, and related synthetic methodologies to provide a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Amines, thiols, dimethylformamide as solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-3-(2-thiomethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and thiomethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analog 1: 4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone (CAS 898776-19-7)

Key Differences :

- Substituent : The 3-position features a 4-methoxyphenyl group instead of 2-thiomethylphenyl.

- Molecular Weight : 292.73 g/mol (vs. hypothetical ~284–300 g/mol for the thiomethyl variant, depending on sulfur’s contribution).

- Physicochemical Properties : The methoxy group (–OCH₃) is electron-donating, enhancing solubility in polar solvents compared to the electron-rich thiomethyl (–SCH₃) group, which may increase lipophilicity and metabolic stability .

Structural Analog 2: 2'-Chloro-3-(4-fluorophenyl)propiophenone (CAS 898768-52-0)

Key Differences :

- Substituents : Lacks the 4'-chloro and 2'-fluoro groups; instead, it has a 2'-chloro and 4-fluorophenyl group.

- Molecular Weight : 262.71 g/mol (simpler structure due to fewer substituents).

Structural Analog 3: 4'-Chloro-3-fluorophenyl-2,2-dimethylpropan-1-one (CAS 898766-30-8)

Key Differences :

- Backbone: Features a dimethylpropanone backbone instead of a propiophenone.

- Substituents : Retains the 4'-chloro and 3-fluoro groups but lacks the thiomethylphenyl moiety.

Structural Analog 4: 4'-Chloro-2'-fluoro-3-(3-methoxyphenyl)propiophenone

Key Differences :

- Substituent Position : The methoxy group is at the 3-position of the phenyl ring (vs. 2-thiomethyl).

- Synthetic Utility : This analog is listed in commercial catalogs, suggesting its use as a building block in organic synthesis .

Comparative Data Table

Mechanistic Insights from Related Compounds

- Enzyme Inhibition: Analogs like 2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A) demonstrate potent inhibition of DNA polymerase α (Ki = 1 µM) via competitive binding with dATP . Thiomethyl-substituted compounds may exhibit similar enzyme interactions due to sulfur’s nucleophilicity.

- Ribonucleotide Reductase (RNR) Effects : 2',2'-difluorodeoxycytidine (dFdC) inhibits RNR by its 5'-diphosphate metabolite, reducing dNTP pools . Thiomethyl groups could modulate such activity by altering metabolite stability.

Biological Activity

4'-Chloro-2'-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, characterized by its unique structural features, including a chloro and a fluoro substituent, along with a thiomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H14ClFOS. Its structure can be represented as follows:

The presence of the thiomethyl group (S-CH₃) is significant, as it may enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cellular functions.

- Reactive Intermediates : The thiomethyl group can undergo metabolic transformations, leading to reactive intermediates that engage with cellular components.

Biological Activity Studies

Research indicates that compounds with similar structures often exhibit significant biological activities. For instance, studies have shown that derivatives of propiophenone can possess antimicrobial and anticancer properties. Here are some findings related to this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various microbial strains. The thiomethyl group is believed to play a crucial role in enhancing this activity.

- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The specific interactions of this compound with cancer-related enzymes warrant further investigation.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4'-Cyano-3-(2-thiomethylphenyl)propiophenone | C17H13NOS | Contains a cyano group | Enzyme inhibition; potential antimicrobial effects |

| 4'-Methyl-3-(2-thiomethylphenyl)propiophenone | C17H18OS | Methyl substitution | Investigated for anticancer activity |

| 4'-Fluoro-3-(1-piperidyl)propiophenone | C14H18FNO | Piperidine ring | Central muscle relaxant properties |

The unique combination of halogen and thiomethyl groups in this compound may enhance its biological activity compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profiles of similar compounds:

- In Vitro Studies : A study examining the enzyme inhibition properties revealed that compounds with a thiomethyl group showed increased potency against specific targets involved in cancer metabolism.

- Cell Line Testing : In vitro tests on various cancer cell lines indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could have similar effects.

- Metabolic Pathway Analysis : Investigations into metabolic pathways indicated that the presence of halogen substituents could influence the bioavailability and efficacy of such compounds in therapeutic contexts.

Q & A

Q. Key Considerations :

- Monitor reaction temperatures to prevent decomposition of the thiomethyl group.

- Use anhydrous conditions for halogenation steps to enhance yield.

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from electron-withdrawing substituents (Cl, F).

- 19F NMR : Confirm fluorine substitution patterns and assess electronic environments .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the thiomethyl and halogenated groups.

- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) stretches .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 4-chloro-2-fluorobenzophenone derivatives) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste Disposal : Segregate halogenated and sulfur-containing waste for specialized treatment to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential toxicity of aryl halides .

Advanced: How can contradictions in NMR data due to substituent proximity be resolved?

Methodological Answer:

- 2D NMR Techniques :

- COSY : Identify coupling between adjacent protons in crowded aromatic regions.

- NOESY : Determine spatial relationships between substituents (e.g., chloro, fluoro, thiomethyl groups) .

- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure, as demonstrated for analogous chlorophenyl propenoic acids .

Case Study : In a similar compound, overlapping ¹H NMR signals were resolved using heteronuclear correlation (HSQC) to assign quaternary carbons .

Advanced: How can the reactivity of the thiomethyl group be systematically studied?

Methodological Answer:

- Oxidation Studies : React with H₂O₂ or m-CPBA to form sulfoxide/sulfone derivatives; monitor kinetics via HPLC or TLC .

- Nucleophilic Substitution : Replace the thiomethyl group with other nucleophiles (e.g., amines) under basic conditions.

- Computational Modeling : Calculate bond dissociation energies (BDEs) for S-C bonds to predict stability under reaction conditions .

Experimental Design : Use controlled atmosphere reactors to prevent unintended oxidation during reactivity assays.

Advanced: What computational approaches predict the compound’s electronic effects in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify electron-deficient regions (Cl/F) and electron-rich areas (thioether) .

- Hammett Constants : Estimate substituent effects on reaction rates using σ values for Cl (σₚ=+0.23) and F (σₚ=+0.06) to model electronic impacts .

Application Example : In a related trifluoromethyl-propanone derivative, DFT simulations correlated substituent effects with observed catalytic activity .

Advanced: How to design stability studies under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C for propiophenone derivatives) .

- pH-Dependent Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via LC-MS.

- Light Sensitivity : Perform UV-Vis spectroscopy under accelerated light exposure to assess photolytic decomposition .

Data Analysis : Compare results with structurally similar compounds (e.g., 4-chlorophenylacetic acid derivatives) to identify stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.